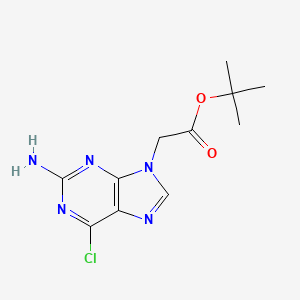

Tert-butyl (6-chloro-2-aminopurin-9-yl)ethanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to tert-butyl (6-chloro-2-aminopurin-9-yl)ethanoate often involves nucleophilic substitution reactions, where a chlorine atom in a precursor compound is substituted by an amino group. For example, nonracemic N-(2-aminopurin-6-yl)-substituted amino acids have been synthesized by treating 2-acetamido-6-chloropurine with amino acid tert-butyl esters, followed by the removal of protecting groups (Krasnov et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds is often determined through techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These methods provide insights into the arrangement of atoms within the molecule and the configuration of various functional groups. For instance, the molecular structure of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate has been elucidated using UV–VIS, IR, 1H NMR, 13C NMR, and single crystal XRD results, revealing details about its crystal structure and thermal behavior (Kalaivani et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of tert-butyl (6-chloro-2-aminopurin-9-yl)ethanoate and similar compounds often involves reactions where the tert-butyl group or the aminopurin moiety participates in various transformations. These may include nucleophilic additions, condensations, and substitutions, which can significantly alter the compound's chemical properties and reactivity.

Physical Properties Analysis

Physical properties such as solubility, melting point, and thermal stability are crucial for understanding the behavior of chemical compounds under different conditions. The thermal behavior of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, for instance, has been analyzed using flammability tests, impact sensitivity tests, and thermogravimetric (TG)/differential thermal analysis (DTA), indicating it as an insensitive high energy density material (Kalaivani et al., 2012).

Scientific Research Applications

Chemical Synthesis and Characterization

- Tert-butyl (6-chloro-2-aminopurin-9-yl)ethanoate is utilized in chemical synthesis, particularly in the preparation of nucleosides and nucleotides. For instance, its reaction with certain amino acids results in the formation of 2-aminopurines bearing amino acid moieties, as seen in the synthesis of N-(2-amino-9H-purin-6-yl)-substituted amino acids (Vigorov et al., 2014). This highlights its role in creating complex organic compounds.

Applications in Molecular Biology

- In molecular biology, compounds related to tert-butyl (6-chloro-2-aminopurin-9-yl)ethanoate, such as aminopurine nucleosides, are valuable for studying nucleic acid structures and functions. For example, the nonaqueous diazotization of aminopurine nucleosides, involving tert-butyl nitrite, is a method used to prepare halogenated purine derivatives, which are important in understanding DNA and RNA behavior (Francom et al., 2002).

Advanced Material Synthesis

- This compound is also relevant in the synthesis of high-energy materials. For example, tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, though slightly different in structure, demonstrates the potential of tert-butyl-based compounds in developing materials with high energy density. This showcases the versatility of tert-butyl compounds in material science (Kalaivani et al., 2012).

Pharmaceutical Applications

- In pharmaceutical chemistry, tert-butyl (6-chloro-2-aminopurin-9-yl)ethanoate can be an intermediate in synthesizing more complex molecules. For instance, it is used in the synthesis of enantiomers of N-(2-aminopurin-6-yl)amino acids, which have potential applications in drug development (Krasnov et al., 2015).

properties

IUPAC Name |

tert-butyl 2-(2-amino-6-chloropurin-9-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5O2/c1-11(2,3)19-6(18)4-17-5-14-7-8(12)15-10(13)16-9(7)17/h5H,4H2,1-3H3,(H2,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKRPDZEHCMYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=NC2=C1N=C(N=C2Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2483255.png)

![(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2483258.png)

![(6S,9'Ar)-spiro[1,4-oxazepane-6,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]](/img/structure/B2483262.png)

![9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2483271.png)

![3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483276.png)

![[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2483277.png)

![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2483278.png)